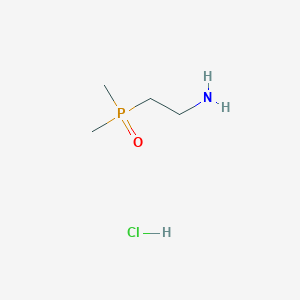

2-(Dimethylphosphoryl)ethanamine hydrochloride

描述

2-(Dimethylphosphoryl)ethanamine hydrochloride is a phosphorylated ethylamine derivative characterized by a dimethylphosphoryl group (-PO(CH₃)₂) attached to the ethylamine backbone. The hydrochloride salt enhances its solubility in polar solvents. The phosphoryl group imparts distinct electronic and steric properties compared to other substituents, influencing reactivity, solubility, and biological interactions.

属性

IUPAC Name |

2-dimethylphosphorylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NOP.ClH/c1-7(2,6)4-3-5;/h3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDMSDRASWJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003315-34-1 | |

| Record name | 2-(dimethylphosphoryl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)ethanamine hydrochloride typically involves the reaction of dimethylphosphoryl chloride with ethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

2-(Dimethylphosphoryl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The ethanamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted ethanamine derivatives.

科学研究应用

2-(Dimethylphosphoryl)ethanamine hydrochloride is utilized in a wide range of scientific research applications:

作用机制

The mechanism of action of 2-(Dimethylphosphoryl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the ethanamine moiety can interact with receptors and enzymes, modulating their activity.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

*Calculated based on formula C₄H₁₁ClNO₂P.

Key Differences and Implications

Polarity and Solubility :

- The phosphoryl group in the target compound is highly polar, likely increasing water solubility compared to lipophilic groups like chlorophenyl () or benzimidazole (). However, it may reduce membrane permeability relative to less polar analogs.

- Dopamine HCl’s catechol group enhances hydrophilicity and neurotransmitter receptor binding (), whereas the phosphoryl group may favor interactions with phosphate-binding enzymes.

Biological Activity: Indole derivatives (e.g., 5-Methyltryptamine HCl) exhibit antiplasmodial and hallucinogenic activities via HSP90 or serotonin receptor interactions (). In contrast, the phosphoryl group could modulate kinase or phosphatase activity. The benzimidazole analog’s chlorine substituent enhances electron-withdrawing effects, enabling nucleophilic attack pathways (), while the phosphoryl group’s steric bulk may hinder such reactions.

Synthetic Considerations: Phosphoryl group introduction may require specialized phosphorylation steps, unlike methoxyphenoxy () or dimethylamino () groups, which are simpler to install.

Stability: Phosphorylated compounds are generally stable under physiological pH, whereas esters (e.g., methoxyphenoxy) or amides may hydrolyze more readily.

生物活性

2-(Dimethylphosphoryl)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of dimethylphosphoryl chloride with ethanamine. The resulting compound features a dimethylphosphoryl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a phosphorylating agent , influencing signaling pathways that regulate cellular functions.

Target Enzymes

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Phosphorylation : As a phosphorylating agent, it may modify proteins through phosphorylation, impacting their function and activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, potentially due to its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies on human cancer cell lines have revealed that treatment with this compound leads to significant cell death and reduced proliferation rates.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : It is hypothesized that the compound modulates neurotransmitter levels and protects neurons from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems.

- Bioavailability : Studies suggest high bioavailability when administered orally.

- Half-life : The compound has a moderate half-life, allowing for sustained action in vivo.

Toxicological Profile

While the compound shows promise in various therapeutic areas, its toxicological effects must be carefully considered.

- Toxicity Studies : Animal studies indicate that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.

- Safety Margin : The therapeutic index appears favorable; however, further studies are necessary to establish safe dosing guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。